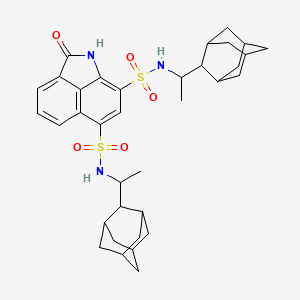

4-((2,5-二氯苯基)氨基)-2-((3-异丙氧基丙基)氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-((2,5-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in the synthesis of various amino acid derivatives. The presence of dichlorophenyl and isopropoxypropyl amino groups suggests potential for bioactivity, as these substituents are often seen in molecules with medicinal properties.

Synthesis Analysis

While the specific synthesis of 4-((2,5-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is not detailed in the provided papers, similar compounds have been synthesized through ring opening reactions and subsequent modifications. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving a ring opening reaction followed by the introduction of the appropriate amino substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction . These methods provide detailed information about the bonding and geometry of the molecules. For the compound of interest, similar analytical techniques would likely reveal the presence of intermolecular hydrogen bonds, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the electron-withdrawing effects of the dichlorophenyl group and the electron-donating effects of the isopropoxypropyl group. These substituents could affect the acidity of the 4-oxobutanoic acid moiety and its reactivity in condensation or addition reactions. The presence of amino groups also suggests potential for forming amide bonds or engaging in transamination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The dichlorophenyl group could confer increased lipophilicity, while the isopropoxypropyl group could impart some hydrophilic character. The compound's melting point, solubility, and stability could be inferred from thermal analysis, such as TGA and DTA, as performed for similar compounds . The electronic properties, such as HOMO and LUMO energies, could be assessed through computational methods, providing insight into the compound's reactivity and potential as a drug candidate .

科学研究应用

分子和结构分析

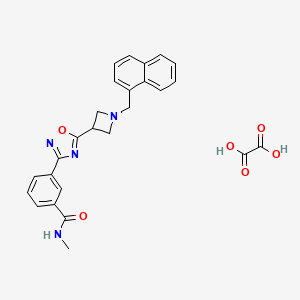

对与4-((2,5-二氯苯基)氨基)-2-((3-异丙氧基丙基)氨基)-4-氧代丁酸密切相关的衍生物进行了光谱和结构研究。研究涉及4-[(2,5-二氯苯基)氨基]-2-甲基亚甲基-4-氧代丁酸的研究突出了其在非线性光学材料中的潜力,这是由于其偶极矩和第一超极化率。该研究还表明该化合物在胎盘生长因子(PIGF-1)中的抑制作用,表明其在药理学重要性和生物活性方面的重要性(Vanasundari et al., 2018)。

非共价相互作用分析

探讨了非共价相互作用(如氢键和范德华力相互作用)在氯霉素衍生物的分子几何结构中的作用,为了解类似化合物的稳定性和相互作用模式提供了见解。这些发现对于理解潜在治疗剂的分子基础至关重要(Fernandes et al., 2017)。

液晶性质

对与4-((2,5-二氯苯基)氨基)-2-((3-异丙氧基丙基)氨基)-4-氧代丁酸结构相似的化合物进行的研究揭示了它们的液晶特性和相变。这项研究表明这类化合物在开发具有特定光学和电子性质的新材料方面的潜力(López-Velázquez等,2012)。

绿色化学应用

在水中存在硼酸的情况下,涉及类似丁酸衍生物的一锅法三组分反应展示了一种高效且绿色的合成方法。该方法产生了高产率的4H-异噁唑-5(4H)-酮,突出了该化合物在促进环境友好化学反应中的作用(Kiyani & Ghorbani, 2015)。

作为植物生长调节剂的潜力

4-((2,5-二氯苯基)氨基)-2-((3-异丙氧基丙基)氨基)-4-氧代丁酸及其类似物的结构框架显示出作为植物生长调节剂的潜力。对类似化合物的研究已经证明它们在影响阔叶植物生长方面的有效性,表明可能存在农业应用(Hamaker et al., 1963)。

属性

IUPAC Name |

4-(2,5-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O4/c1-10(2)24-7-3-6-19-14(16(22)23)9-15(21)20-13-8-11(17)4-5-12(13)18/h4-5,8,10,14,19H,3,6-7,9H2,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSALNRYNLBVVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)

![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)

![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)

![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)